molecular formula C24H32O4 B1211899 Bufogenin

Bufogenin

Cat. No. B1211899
M. Wt: 384.5 g/mol
InChI Key: ATLJNLYIJOCWJE-NEKURZDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans;  it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

Scientific Research Applications

Bufogenin in Cardiotonic Activity

Bufogenin, originally isolated from the venom of the Chinese toad Bufo gargarizans, shows potential cardiotonic activity. It is a specific Na+/K+-ATPase inhibitor and has demonstrated the ability to reduce blood pressure in a rat model of preeclampsia (Definitions, 2020).

Bufogenin Compounds from Bufo bufo gargarizans

Eleven bufogenin compounds have been identified in the skin of Bufo bufo gargarizans Cantor, including resibufogenin and cinobufagin. These compounds show potential for various applications in scientific research (Cui Zheng, 2009).

Anti-tumor Effects of Bufogenin

Recent pharmacological research has shown that several bufogenins have remarkable anti-inflammatory, analgesic effects, and particularly significant anti-tumor effects. Arenobufagin, telocinobufogenin, and cinobufotalin have been validated to have significant anti-tumor effects in vitro (Jiheng Wu et al., 2020).

Inhibition of Interleukin-6 in Cancer Cells

Bufogenin derivatives have been evaluated for their ability to inhibit interleukin-6 (IL-6) antagonistic activity, showing potential in cancer cell growth inhibition (A. Enomoto et al., 2004).

Comprehensive Chemical Profiling for Anticancer Medicines

A comprehensive investigation into the chemical profiles of bufadienolides in toad venom and toad skin has been conducted for the development of anticancer medicines. The study found bufotoxins and bufogenins to have potent cytotoxicity (Qiong Meng et al., 2016).

Bufogenin in Hepatocellular Carcinoma Treatment

Bufalin, a powerful bufogenin from venenum bufonis, has been shown to significantly inhibit the growth of liver cancer cells, suggesting its importance in treating hepatocellular carcinoma (Gai Jiqin, 2013).

Climatic Influence on Bufogenin Production

A study on Asian toads (Bufo gargarizans Cantor) revealed that climatic factors significantly affect the production of bufogenin toxins, with precipitation being a major driver (Yueting Cao et al., 2019).

Bufogenin in Inflammatory and Volume Disorders

Marinobufogenin (MBG) and its antagonist, resibufogenin (RBG), have been implicated in disorders characterized by inflammation and changes in body volume. They are shown to be involved in disorders such as preeclampsia, traumatic brain injury, and the acute respiratory distress syndrome (J. Puschett et al., 2015).

properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

InChI

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1

InChI Key

ATLJNLYIJOCWJE-NEKURZDCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O

synonyms

ufogenin
resibufogenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufogenin
Reactant of Route 2
Bufogenin
Reactant of Route 3
Bufogenin
Reactant of Route 4
Bufogenin
Reactant of Route 5
Bufogenin
Reactant of Route 6
Bufogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.